molecular formula C20H33BrNP B237851 Dihydroeptastatin CAS No. 138505-91-6

Dihydroeptastatin

Numéro de catalogue B237851
Numéro CAS: 138505-91-6
Poids moléculaire: 448.5 g/mol
Clé InChI: NCQOQKCVFAOKKI-VAKWCGDRSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dihydroeptastatin (DHEPT) is a synthetic compound that belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It was first synthesized in 1991 by researchers at the University of California, San Francisco. DHEPT has been found to be effective against HIV-1 and HIV-2, which are the two strains of the human immunodeficiency virus (HIV) that cause acquired immunodeficiency syndrome (AIDS).

Mécanisme D'action

Dihydroeptastatin acts by binding to a specific site on the reverse transcriptase enzyme, which inhibits its activity. This prevents the virus from replicating and spreading in the body. Dihydroeptastatin has been found to be highly selective for the viral enzyme, which reduces the risk of toxicity and side effects.
Biochemical and Physiological Effects:
Dihydroeptastatin has been found to be well-tolerated in animal studies, with no significant toxicity or adverse effects. It has also been found to have a long half-life, which allows for once-daily dosing. Dihydroeptastatin has been shown to reduce the viral load in HIV-infected patients and improve their immune function.

Avantages Et Limitations Des Expériences En Laboratoire

Dihydroeptastatin has several advantages for laboratory experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, such as its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Orientations Futures

Future research on Dihydroeptastatin could focus on its potential use in combination therapy with other antiviral drugs, as well as its efficacy against drug-resistant strains of HIV. Other areas of research could include the optimization of its pharmacokinetic properties, the development of new synthetic routes, and the evaluation of its safety and efficacy in clinical trials.
Conclusion:
Dihydroeptastatin is a promising antiviral agent that has shown efficacy against HIV-1 and HIV-2. Its mechanism of action, biochemical and physiological effects, and advantages and limitations make it a valuable tool for scientific research. Further studies are needed to explore its potential use in combination therapy and its efficacy against drug-resistant strains of HIV.

Méthodes De Synthèse

The synthesis of Dihydroeptastatin involves a series of chemical reactions that start with the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form 2,6-dimethoxybenzoyl chloride. This intermediate is then reacted with 2-amino-6-chloropurine to form the key intermediate, which is then converted to Dihydroeptastatin by further chemical reactions.

Applications De Recherche Scientifique

Dihydroeptastatin has been extensively studied for its antiviral activity against HIV-1 and HIV-2. It has been found to be effective in inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. Dihydroeptastatin has also been studied for its potential use in combination therapy with other antiviral drugs.

Propriétés

Numéro CAS

138505-91-6

Nom du produit

Dihydroeptastatin

Formule moléculaire

C20H33BrNP

Poids moléculaire

448.5 g/mol

Nom IUPAC

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aS)-6-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C23H38O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,13-20,22,24-26H,4,7-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13?,14-,15?,16+,17+,18+,19-,20-,22-;/m0./s1

Clé InChI

NCQOQKCVFAOKKI-VAKWCGDRSA-M

SMILES isomérique

CCC(C)C(=O)O[C@H]1C[C@@H](CC2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+]

SMILES

CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+]

SMILES canonique

CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+]

Synonymes

7-(1-((1S,2S,4aR,6R,8S,8aS)-6-hydroxy-8-((2(S)-methyl-1-oxobutyl)oxy)-1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalenyl))-3(R),5(R)-dihydroxyheptanoate
dihydroeptastatin

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.